molecular formula C9H15N3O B13311335 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol

Cat. No.: B13311335
M. Wt: 181.23 g/mol
InChI Key: XYHLYMAHDXNYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule incorporates a 4-aminopyrazole scaffold, a privileged structure known for its versatile biological activities and its role as a key building block in the design of enzyme inhibitors . The 4-aminopyrazole moiety is a critical pharmacophore observed in several drug candidates currently in clinical trials, notably as potent inhibitors of various cyclin-dependent kinases (CDKs) and other kinases . The compound's structure, which features a cyclobutanol group linked via an ethyl chain, is engineered to modulate physicochemical properties such as solubility and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a core template for developing novel bioactive molecules. Its potential research applications are extensive, primarily focusing on the synthesis of more complex derivatives for evaluation as anticancer agents, anti-infectives, and anti-inflammatory compounds . The free amino group on the pyrazole ring allows for further functionalization, enabling its use in the exploration of new chemical space for hit-to-lead optimization campaigns. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[2-(4-aminopyrazol-1-yl)ethyl]cyclobutan-1-ol

InChI

InChI=1S/C9H15N3O/c10-8-6-11-12(7-8)5-4-9(13)2-1-3-9/h6-7,13H,1-5,10H2

InChI Key

XYHLYMAHDXNYIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCN2C=C(C=N2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is compared below with two analogs from the same chemical family, as documented in industrial catalogs .

Ethyl 4-(4-Amino-1H-pyrazol-1-yl)butanoate Hydrochloride (CAS 2304811-42-3)

  • Structural Features: Shares the 4-amino-pyrazole group but replaces the cyclobutanol ring with a butanoate ester. The ethyl ester introduces a polarizable carbonyl group, contrasting with the hydroxyl group in the target compound.
  • Physicochemical Implications: Solubility: The ester group may enhance lipophilicity compared to the hydroxyl group, favoring membrane permeability.
  • Functional Differences: The longer butanoate chain (vs. ethyl chain in the target) could alter spatial orientation in binding pockets.

4,5-Dimethylisoxazol-3-amine (CAS 13999-39-8)

  • Structural Features: Replaces the pyrazole with an isoxazole ring, which has different electronic properties (lower basicity due to oxygen’s electronegativity). Lacks the ethyl-cyclobutanol substituent, reducing steric complexity.
  • Physicochemical Implications: Lipophilicity: Methyl groups on the isoxazole may increase hydrophobicity, enhancing passive diffusion. Hydrogen Bonding: The absence of a hydroxyl group reduces hydrogen-bond donor capacity compared to the target compound.
  • Bioactivity Considerations :
    • Isoxazole derivatives are common in antimicrobial and anti-inflammatory agents, suggesting divergent therapeutic applications relative to pyrazole-containing analogs.

Comparative Data Table

Compound Name CAS Number Core Structure Key Functional Groups Potential Applications
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol Not Available Cyclobutanol + pyrazole Hydroxyl, 4-amino-pyrazole Enzyme inhibitors, receptor modulators
Ethyl 4-(4-Amino-1H-pyrazol-1-yl)butanoate Hydrochloride 2304811-42-3 Butanoate ester + pyrazole Ester, 4-amino-pyrazole Prodrug candidates, metabolic studies
4,5-Dimethylisoxazol-3-amine 13999-39-8 Isoxazole Methyl, amine Antimicrobials, anti-inflammatory agents

Research Findings and Limitations

  • Structural Insights: The cyclobutanol ring in the target compound imposes steric constraints that may enhance target selectivity but reduce synthetic accessibility compared to linear analogs like the butanoate ester .
  • Biological Relevance : Pyrazole-containing compounds often exhibit kinase inhibitory activity, whereas isoxazole derivatives are more commonly associated with anti-inflammatory pathways.
  • Data Gaps : Direct comparative studies on these compounds are scarce. Most inferences are derived from structural analogies and fragment-based drug design principles.

Notes

  • The comparisons emphasize structural and functional differences; experimental validation is required to confirm pharmacological profiles.
  • Industrial catalogs (e.g., Wuhan Jingkanghen Bio-medical Technology Co.) provide foundational CAS and naming data but lack mechanistic details .

Biological Activity

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a cyclobutane ring with a 4-amino-1H-pyrazole moiety, suggesting a diverse range of interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is C10_{10}H14_{14}N4_{4}O, with a molecular weight of approximately 210.24 g/mol. The structure can be represented as follows:

Structure CnHmNpOq\text{Structure }\text{C}_n\text{H}_m\text{N}_p\text{O}_q

This compound features:

  • A cyclobutane ring , which provides rigidity and unique reactivity.
  • An amino group on the pyrazole, which may enhance its interaction with various biological targets.

Antiproliferative Effects

Research indicates that compounds similar to 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown moderate to potent activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AA54912.5
Compound BHT-10808.3
Compound CSGC-790115.0

These results suggest that the structural components of the pyrazole may contribute to the inhibition of cell proliferation through mechanisms such as tubulin polymerization disruption .

The proposed mechanisms for the biological activity of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, leading to altered cell function.
  • Receptor Binding : Its structural features suggest potential binding to receptors that regulate cell growth and apoptosis.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including those structurally similar to our compound, for their effects on microtubule dynamics. The study found that certain derivatives could inhibit tubulin polymerization effectively, which is critical for cancer cell division .

Study Highlights:

  • Objective : To assess the impact of pyrazole derivatives on cancer cell proliferation.
  • Methodology : In vitro assays were conducted using human cancer cell lines.
  • Findings : Compounds exhibited varying degrees of potency, with some showing significant inhibition of cell growth.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol. Important areas for future investigation include:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Mechanistic studies to clarify how this compound interacts at the molecular level with its biological targets.

Q & A

Q. Table 1: Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Cyclization1,1,2-Tribromo derivative, NaOH, THF, 70°C70–88
OxidationCrO₃, AcOH, 0°C → RT65
ReductionLiAlH₄, Et₂O, reflux78

Q. Table 2: Common Characterization Data

TechniqueKey Peaks/DataApplication
¹H NMRδ 1.8–2.2 (cyclobutyl), δ 7.9 (pyrazole H)Structural confirmation
HRMS[M+H]⁺ calc. 237.1234, found 237.1232Purity validation
XRDCCDC entry, R-factor < 5%Absolute configuration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.